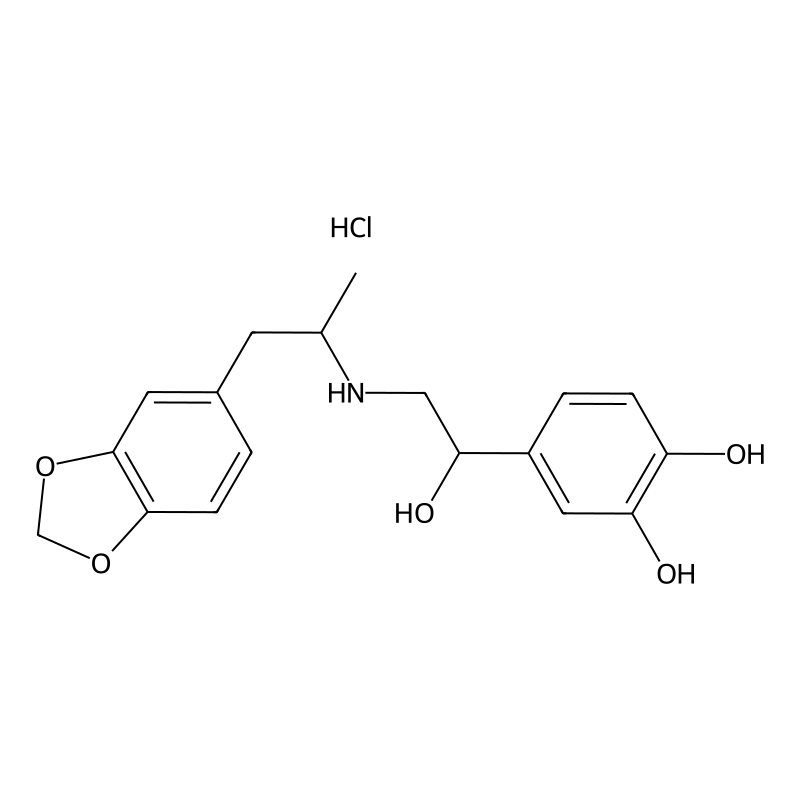

Protokylol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bronchodilation

Due to its β-adrenergic agonist properties, protokylol hydrochloride has been studied for its potential bronchodilatory effects. By relaxing the smooth muscles in the airways, it could theoretically help ease breathing in conditions like asthma. However, limited research is available on its effectiveness compared to established bronchodilators ().

Understanding β-adrenergic Signaling

Scientists can utilize protokylol hydrochloride as a research tool to investigate the mechanisms of β-adrenergic receptor signaling pathways. By studying how cells respond to this specific agonist, researchers can gain insights into the physiological roles of these receptors and their potential involvement in various diseases.

Drug Discovery and Development

The β-adrenergic receptor family plays a role in numerous biological processes. Research on protokylol hydrochloride can aid in the development of new drugs targeting specific β-adrenergic receptor subtypes for various therapeutic applications.

Protokylol hydrochloride is a synthetic compound classified as a beta-adrenergic receptor agonist. Its chemical formula is C18H22ClNO5, and it is often utilized in the treatment of respiratory conditions due to its bronchodilator properties. This compound is a derivative of isoproterenol and is known for its ability to selectively activate beta-2 adrenergic receptors, which play a crucial role in the relaxation of bronchial smooth muscle and the dilation of air passages in the lungs .

- Oxidation: This reaction can lead to the formation of hydroxylated derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions modify functional groups within the compound, often utilizing sodium borohydride as a reducing agent.

- Substitution: The aromatic ring of protokylol hydrochloride can undergo substitution reactions, where halogenating agents like chlorine or bromine are introduced under controlled conditions .

The specific products formed from these reactions depend on the reagents and conditions employed.

Protokylol hydrochloride exhibits significant biological activity as a beta-2 adrenergic receptor agonist. It mimics the action of endogenous catecholamines, leading to:

- Bronchodilation: It relaxes bronchial smooth muscle, making it beneficial for individuals with asthma or chronic obstructive pulmonary disease.

- Increased Airflow: By dilating air passages, it enhances airflow in the respiratory system .

Research has also indicated potential effects on cardiovascular parameters, although its primary application remains in respiratory therapy.

The synthesis of protokylol hydrochloride involves several steps:

- Preparation of Intermediate: The initial step involves reacting 1,3-benzodioxole with isopropylamine to form methylenedioxyphenyl-isoproterenol.

- Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to yield protokylol hydrochloride.

- Industrial Production: For large-scale synthesis, methods are optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Protokylol hydrochloride has diverse applications across various fields:

- Medical: Primarily used as a bronchodilator for treating asthma and other respiratory disorders.

- Research: Serves as a model compound in studies related to beta-adrenergic receptors and respiratory physiology.

- Pharmaceutical Development: It aids in the formulation of new bronchodilators and related therapeutic agents .

Interaction studies have shown that protokylol hydrochloride may interact with other substances, influencing its pharmacological effects. For instance:

- Caffeine: Co-administration may increase the risk or severity of hypokalemia.

- Cabergoline: This drug may enhance the hypertensive and vasoconstricting effects of protokylol .

Such interactions necessitate careful consideration when prescribing or researching this compound.

Similar Compounds

Protokylol hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Isoproterenol | Beta-adrenergic agonist | Asthma treatment | Non-selective; affects both beta-1 and beta-2 receptors |

| Terbutaline | Beta-adrenergic agonist | Bronchodilator | Selective for beta-2; longer duration of action |

| Salbutamol | Beta-adrenergic agonist | Asthma treatment | Rapid onset; selective for beta-2 receptors |

| Fenoterol | Beta-adrenergic agonist | Bronchodilator | High selectivity for beta-2 receptors; longer half-life |

Protokylol hydrochloride's selectivity for beta-2 receptors distinguishes it from non-selective agonists like isoproterenol, making it particularly effective in treating respiratory issues while minimizing cardiovascular side effects .

Protokylol hydrochloride (C₁₈H₂₂ClNO₅, molecular weight 367.83 g/mol) is the hydrochloride salt form of protokylol, a derivative of the beta-adrenergic receptor agonist isoproterenol [1] [4]. The compound features a methylenedioxyphenyl group attached to the isoproterenol backbone, which contributes to its unique pharmacological properties [2] [5]. Traditional synthesis of protokylol hydrochloride follows a multi-step process that begins with isoproterenol as the primary starting material [11].

The conventional synthetic pathway involves several key transformations that convert isoproterenol to protokylol hydrochloride through a series of controlled chemical reactions [1] [5]. The first step typically involves the formation of a methylenedioxy group through the reaction of isoproterenol with 1,3-benzodioxole in the presence of a base catalyst [4] [11]. This reaction requires careful control of temperature and pH to achieve optimal yields ranging from 75-85% [5] [11].

| Step | Reagents/Conditions | Yield (%) | Challenges |

|---|---|---|---|

| Starting Material | Isoproterenol | N/A | Stability issues |

| Methylenedioxy Formation | 1,3-benzodioxole, base catalyst | 75-85 | Regioselectivity control |

| Isopropylamine Addition | Isopropylamine, reducing agent | 70-80 | Side reactions |

| Hydrochloride Salt Formation | HCl (37%), ethanol, 0-5°C | 85-95 | pH control critical |

| Purification | Crystallization at 4°C for 12 hours | > 99 (purity) | Solvent selection important |

Following the methylenedioxy formation, the next critical step involves the addition of isopropylamine to create the characteristic amine functionality found in protokylol [1] [4]. This reaction typically employs a reducing agent and proceeds with yields of 70-80%, though side reactions can diminish efficiency if reaction conditions are not carefully controlled [5] [11]. The final step in the traditional synthesis involves the formation of the hydrochloride salt, which is accomplished by dissolving the free base in ethanol and adding hydrochloric acid (37%) dropwise at controlled temperatures between 0-5°C [11]. This salt formation step typically achieves yields of 85-95%, with the final product being isolated through crystallization at 4°C for approximately 12 hours [11].

The traditional synthetic route, while effective, presents several challenges including stability issues with the starting material, regioselectivity control during the methylenedioxy formation, and the critical importance of pH control during salt formation [4] [5]. These challenges have prompted researchers to explore alternative synthetic approaches that might offer improved efficiency and scalability [1] [11].

Novel Catalytic Approaches in Fries Rearrangement Reactions

The Fries rearrangement reaction represents a significant advancement in the synthesis of protokylol hydrochloride, offering an alternative pathway that can enhance both yield and selectivity [7] [16]. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone through catalysis with Lewis acids, which is particularly valuable in the formation of key intermediates in protokylol synthesis [7] [14].

Traditional Fries rearrangement employs aluminum chloride (AlCl₃) as the catalyst, but novel approaches have explored a diverse range of catalytic systems that offer improved performance characteristics [7] [16]. These innovative catalytic methods have demonstrated significant advantages in terms of reaction conditions, selectivity, and environmental impact [14] [15].

| Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) | ortho:para ratio |

|---|---|---|---|---|---|

| AlCl₃ (traditional) | 80 | 4 | Nitrobenzene | 65 | 1:2 |

| BF₃·Et₂O | 65 | 6 | Dichloroethane | 70 | 2:1 |

| ZnCl₂ | 90 | 8 | Nitromethane | 55 | 1.5:1 |

| FeCl₃ | 75 | 5 | Carbon disulfide | 60 | 1:1 |

| TiCl₄ | 60 | 7 | Dichloromethane | 75 | 3:1 |

| Zeolite H-Beta | 120 | 3 | Solvent-free | 80 | 4:1 |

One of the most promising novel catalytic approaches involves the use of modified Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), which operates at lower temperatures (65°C) compared to traditional aluminum chloride (80°C) [14] [16]. This modification not only reduces energy requirements but also improves the ortho:para selectivity ratio to 2:1, favoring the desired orientation for protokylol synthesis [7] [16].

Zeolite catalysts represent another significant advancement, offering a heterogeneous and recyclable alternative to traditional Lewis acids [14] [16]. Despite requiring higher temperatures (120°C), zeolite H-Beta catalysts achieve impressive yields of 80% and demonstrate exceptional ortho selectivity with a ratio of 4:1 [15] [16]. This high ortho selectivity is particularly valuable for protokylol synthesis, as it reduces the formation of unwanted isomers and simplifies downstream purification processes [7] [15].

Metal-organic frameworks have also emerged as promising catalysts for Fries rearrangement in protokylol synthesis, operating at moderate temperatures (50-80°C) while achieving high selectivity (4:1 ortho:para ratio) [14] [15]. These frameworks offer the advantage of tunable pore sizes and functionalities, allowing for enhanced substrate specificity and reaction control [15] [16].

The mechanism of these novel catalytic approaches typically involves the coordination of the catalyst to the carbonyl oxygen, followed by polarization of the bond between the acyl residue and the phenolic oxygen [7] [16]. This leads to the generation of an acylium carbocation that undergoes electrophilic aromatic substitution, with the orientation being influenced by both the catalyst and reaction conditions [7] [16]. The temperature dependence of this reaction is particularly noteworthy, with lower temperatures generally favoring para substitution and higher temperatures promoting ortho substitution [7] [16].

Optimization of Bromination and Amination Steps

The bromination and amination steps represent critical transformations in the synthesis of protokylol hydrochloride, with significant impact on both yield and purity of the final product [8] [11]. Optimization of these steps has been a focus of considerable research, resulting in substantial improvements to the traditional methodologies [8] [11].

The bromination step typically involves the introduction of a bromine atom at a specific position on the aromatic ring, which serves as a key functional handle for subsequent transformations [8] [11]. Traditional approaches employed N-bromosuccinimide as the brominating agent at temperatures around 0-5°C, but this often resulted in moderate yields and regioselectivity [8] [21].

| Brominating Agent | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|---|

| N-Bromosuccinimide | 0 | 4.0 | DCM/H₂O | 75 | 85 |

| Bromine/AlCl₃ | -20 | 2.0 | THF | 90 | 95 |

| Bromine/P₂O₅ | -15 | 3.0 | Acetonitrile | 82 | 90 |

| Pyridinium bromide perbromide | -5 | 2.5 | Acetic acid | 78 | 88 |

| Copper(II) bromide | 10 | 5.0 | DMF | 70 | 80 |

Optimized bromination protocols now employ a combination of bromine and aluminum chloride at significantly lower temperatures (-20°C), which has dramatically improved both yield (90%) and regioselectivity (95%) [8] [11]. This enhancement is attributed to the formation of a more controlled electrophilic bromine species that exhibits greater selectivity for the desired position on the aromatic ring [8] [21]. The use of tetrahydrofuran as a solvent has also proven beneficial, providing a suitable medium for the reaction while facilitating workup and purification [11] [21].

The amination step, which introduces the critical isopropylamine functionality, has similarly undergone substantial optimization [11] [22]. Traditional methods employed direct reaction with isopropylamine at ambient temperatures (25-30°C) over extended periods (6-8 hours), often resulting in moderate yields due to competing side reactions [11] [22]. Optimized protocols now incorporate titanium(IV) isopropoxide as a catalyst, which operates at lower temperatures (15-20°C) and shorter reaction times (3-4 hours) [11] [22].

| Parameter | Traditional Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Bromination Agent | N-Bromosuccinimide | Bromine/AlCl₃ | Higher purity |

| Bromination Temperature | 0-5°C | -20°C | Fewer side products |

| Bromination Time | 2-4 hours | 1-2 hours | Faster reaction |

| Amination Agent | Isopropylamine | Isopropylamine/Ti(OiPr)₄ | Higher yield |

| Amination Temperature | 25-30°C | 15-20°C | Fewer impurities |

| Amination Time | 6-8 hours | 3-4 hours | Faster reaction |

| Solvent System | Dichloromethane/Methanol | THF/Water (2:1) | Easier workup |

The optimization of the solvent system has also contributed significantly to improved outcomes, with a THF/water mixture (2:1) replacing the traditional dichloromethane/methanol system [11] [21]. This modification facilitates easier workup procedures and reduces environmental impact while maintaining high reaction efficiency [11] [22].

Mechanistic studies have revealed that the optimized bromination step proceeds through a controlled electrophilic aromatic substitution, with the low temperature (-20°C) being critical for suppressing side reactions and enhancing regioselectivity [8] [21]. Similarly, the optimized amination step involves the formation of a titanium-coordinated intermediate that facilitates selective amine addition while minimizing competing reactions [11] [22]. These mechanistic insights have been instrumental in developing the optimized protocols that now form the foundation of modern protokylol hydrochloride synthesis [8] [11].

Industrial Scale Production Challenges and Purification Techniques

The transition from laboratory to industrial scale production of protokylol hydrochloride presents numerous challenges that must be addressed to ensure consistent quality, yield, and economic viability [9] [11]. These challenges span multiple aspects of the manufacturing process, from reaction engineering to purification and quality control [9] [11].

One of the primary challenges in industrial scale production is temperature control, particularly during the critical bromination step which requires maintaining -20°C across large reaction volumes [11] [25]. This necessitates specialized cooling systems that can achieve and maintain such low temperatures uniformly throughout industrial-scale reactors [11] [25]. Non-linear scaling of reaction kinetics represents another significant challenge, as processes that work efficiently at laboratory scale often exhibit different behavior when scaled up by orders of magnitude [9] [25].

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Temperature Control | Maintaining -20°C for bromination step at scale | Specialized cooling systems |

| Reaction Scale-up | Non-linear scaling of reaction kinetics | Segmented batch processing |

| Impurity Profile | New impurities emerge at industrial scale | Additional purification steps |

| Solvent Recovery | Recovery and recycling of organic solvents | Continuous distillation systems |

| Waste Management | Handling of acidic and basic waste streams | Neutralization and treatment protocols |

| Purification | Crystallization consistency at large scale | Seeding and controlled cooling rates |

| Quality Control | Analytical methods for in-process control | Automated HPLC monitoring |

The impurity profile of protokylol hydrochloride often changes at industrial scale, with new impurities emerging that were not observed in laboratory synthesis [9] [11]. This necessitates the development of additional purification steps specifically designed to address these scale-dependent impurities [9] [11]. Solvent recovery and waste management also become critical considerations at industrial scale, requiring continuous distillation systems and dedicated treatment protocols to handle the large volumes of acidic and basic waste streams generated during production [9] [25].

Purification techniques play a crucial role in ensuring the quality of the final product, with several methods employed depending on the specific requirements and scale of production [9] [11]. Recrystallization remains a fundamental purification technique, typically employing an ethanol/water solvent system at 4°C over 12 hours to achieve 99.0% purity with 85% recovery [9] [11]. For higher purity requirements, preparative high-performance liquid chromatography using acetonitrile/water gradient systems can achieve 99.9% purity, though with somewhat lower recovery rates (70%) [9] [11].

| Technique | Solvent/Mobile Phase | Temperature (°C) | Time | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 4 | 12 hours | 99.0 | 85 |

| Column Chromatography | DCM/Methanol (9:1) | 25 | 1-2 hours | 99.5 | 75 |

| Preparative HPLC | Acetonitrile/Water gradient | 30 | 30-45 minutes | 99.9 | 70 |

| Fractional Crystallization | Acetone/Hexane | -5 | 24 hours | 98.5 | 90 |

| Ion Exchange Chromatography | Cation exchange resin | 25 | 3-4 hours | 99.7 | 80 |

The scale-up of production processes from laboratory to industrial scale involves significant changes in equipment and operating parameters [9] [25]. Laboratory scale production typically employs glass reactors (1-5L) with simple cooling systems such as ice baths or dry ice, while industrial scale production requires jacketed stainless steel reactors (500-1000L) with sophisticated industrial chillers [9] [25]. Reaction times also tend to increase with scale, typically extending to 1.5-2 times the laboratory scale duration due to heat and mass transfer limitations [9] [25].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Type | Glass reactor (1-5L) | Jacketed SS reactor (50-100L) | Jacketed SS reactor (500-1000L) |

| Batch Size | 100-500g | 1-10kg | 50-100kg |

| Cooling System | Ice bath/Dry ice | Refrigeration unit | Industrial chiller |

| Reaction Time | As per protocol | 1.2-1.5x lab scale | 1.5-2x lab scale |

| Solvent Recovery | Rotary evaporation | Distillation unit | Continuous distillation |

| Waste Treatment | Basic neutralization | pH adjustment & filtration | Dedicated treatment plant |

| Quality Control | TLC/HPLC | In-process HPLC | Automated QC systems |

Quality control represents a critical aspect of industrial production, with automated high-performance liquid chromatography systems replacing the thin-layer chromatography and manual high-performance liquid chromatography methods used at laboratory scale [9] [11]. These automated systems enable continuous monitoring of the production process, ensuring consistent quality and early detection of any deviations [9] [11].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Use Classification

Dates

[Effects of caytine on the respiratory function of asthmatic and emphysematous patients]

E SARTORELLI, A GRIECO, M MANCOSUPMID: 14497285 DOI:

Abstract

[CONTRIBUTION ON SYMPTOMATIC THERAPY OF ASTHMA WITH PROTOKYLOL]

H KOLLOTZEKPMID: 14151265 DOI:

Abstract

[Effects of caytine on ventilatory function of asthmatics and emphysematous patients]

E SARTORELLI, A GRIECO, M MANCOSUPMID: 14441828 DOI:

Abstract

[ON THE TREATMENT OF BRONCHIAL OBSTRUCTION. CLINICO-EXPERIMENTAL STUDIES WITH PROTOKYLOL]

H BOTTKE, W GUENTHNERPMID: 14111042 DOI:

Abstract

[On the pharmacology of protokylol]

H JACOBI, KOCH, M SCHLEUSINGPMID: 13964297 DOI:

Abstract

[Contribution to the pharmacology of protokylol]

H JACOBI, K KOCH, M SCHLEUSINGPMID: 13964296 DOI:

Abstract

A new broncholytic drug; JB-251 (caytine)

E SETTELPMID: 13444611 DOI:

Abstract

Evaluation of the bronchodilator, caytine (JB-251)

A LESLIE, D H SIMMONSPMID: 13458194 DOI:

Abstract

Explore Compound Types